BenchChemオンラインストアへようこそ!

4-Hydroxypiperidine-1-sulfonyl fluoride

Covalent inhibitor design Structure-based drug discovery Fragment-based screening

4-Hydroxypiperidine-1-sulfonyl fluoride (CAS 2694729-63-8; molecular formula C₅H₁₀FNO₃S; MW 183.20 g·mol⁻¹) is an aliphatic sulfonyl fluoride bearing a 4-hydroxypiperidine scaffold. The compound belongs to the sulfonyl fluoride (SF) class—privileged electrophilic warheads characterized by a tunable balance between aqueous stability and nucleophilic reactivity that underpins their utility in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, activity-based protein profiling (ABPP), and covalent inhibitor design.

Molecular Formula C5H10FNO3S
Molecular Weight 183.20 g/mol
Cat. No. B13489453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypiperidine-1-sulfonyl fluoride
Molecular FormulaC5H10FNO3S
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)S(=O)(=O)F
InChIInChI=1S/C5H10FNO3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2
InChIKeySHQCJZRCOOGFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxypiperidine-1-sulfonyl fluoride – Physicochemical Profile and Structural Class Positioning for Research Procurement


4-Hydroxypiperidine-1-sulfonyl fluoride (CAS 2694729-63-8; molecular formula C₅H₁₀FNO₃S; MW 183.20 g·mol⁻¹) is an aliphatic sulfonyl fluoride bearing a 4-hydroxypiperidine scaffold [1]. The compound belongs to the sulfonyl fluoride (SF) class—privileged electrophilic warheads characterized by a tunable balance between aqueous stability and nucleophilic reactivity that underpins their utility in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, activity-based protein profiling (ABPP), and covalent inhibitor design [2][3]. Unlike N-sulfonyl or C-sulfonyl piperidine analogs that lack ring substitution, the 4-hydroxyl group introduces a hydrogen-bond donor, elevates topological polar surface area (TPSA = 66 Ų), and reduces computed lipophilicity (XLogP3-AA = −0.1), positioning this compound as a bifunctional building block with orthogonal reactivity handles [1][4].

Why Piperidine-Series Sulfonyl Fluorides Cannot Be Interchanged – The 4-Hydroxyl Differentiation of 4-Hydroxypiperidine-1-sulfonyl fluoride


Within the piperidine-sulfonyl fluoride family, seemingly minor scaffold modifications produce large shifts in physicochemical and pharmacological parameters that preclude generic substitution. Piperidine-1-sulfonyl fluoride (CAS 63698-83-9) possesses zero hydrogen-bond donors and an XLogP of ~0.69, while 4-oxopiperidine-1-sulfonyl fluoride (CAS 2309476-52-4) replaces the hydroxyl with a ketone, eliminating H-bond donor capacity entirely [1][2]. The 4-hydroxyl substituent on the target compound confers a unique combination: one H-bond donor, five H-bond acceptors, and a computed XLogP3-AA of −0.1—a 0.8–0.9 log-unit reduction in lipophilicity versus the unsubstituted N-sulfonyl analog [3]. These differences are consequential for aqueous solubility, passive membrane permeability, and the non-covalent orientation of the warhead within a protein binding pocket prior to covalent bond formation [4]. Substituting a non-hydroxylated analog therefore alters not only the physical handling properties of the reagent but also the geometry of target engagement, making direct interchange scientifically unsound without re-optimization of the entire experimental system.

4-Hydroxypiperidine-1-sulfonyl fluoride – Quantitative Differentiation Evidence for Comparator-Based Selection


Hydrogen Bond Donor Count: 1 (vs. 0 for Piperidine-1-sulfonyl fluoride) – Enabling Non-Covalent Pre-Organization in Target Binding Sites

4-Hydroxypiperidine-1-sulfonyl fluoride possesses a computed hydrogen-bond donor count of 1 (from the 4-OH group), in contrast to piperidine-1-sulfonyl fluoride (CAS 63698-83-9) which has 0 H-bond donors [1][2]. This donor capacity enables the compound to participate in directional hydrogen-bonding interactions within protein binding sites prior to covalent sulfonylation—a feature mechanistically distinct from non-hydroxylated N-sulfonyl fluoride analogs. The 4-oxopiperidine-1-sulfonyl fluoride comparator (CAS 2309476-52-4) similarly lacks H-bond donor capability (count = 0), confirming that the hydroxyl group is the sole source of this property among close analogs [3].

Covalent inhibitor design Structure-based drug discovery Fragment-based screening

Lipophilicity (XLogP3-AA) Differential: −0.1 vs. +0.69 – Enhanced Aqueous Compatibility for Biochemical Assays

The XLogP3-AA of 4-hydroxypiperidine-1-sulfonyl fluoride is −0.1, indicating near-equal partitioning between aqueous and organic phases [1]. By comparison, piperidine-1-sulfonyl fluoride (CAS 63698-83-9) has an XLogP of 0.6866 [2], and piperidine-4-sulfonyl fluoride (CAS 1936260-29-5) has an XLogP3-AA of 0.3 [3]. The ~0.8–0.9 log-unit reduction in lipophilicity for the target compound is attributable to the polar hydroxyl group and translates to a predicted ~6–8-fold decrease in octanol-water partition coefficient relative to the N-sulfonyl analog. This difference is expected to confer measurably higher aqueous solubility and reduced non-specific protein binding in biochemical assay formats.

Drug-likeness prediction Aqueous solubility Biochemical assay development

Topological Polar Surface Area: 66 Ų vs. 37.38 Ų – Differential Permeability and Bioavailability Predictions

The topological polar surface area (TPSA) of 4-hydroxypiperidine-1-sulfonyl fluoride is 66 Ų [1], substantially higher than that of piperidine-1-sulfonyl fluoride (37.38 Ų [2]) and moderately above piperidine-4-sulfonyl fluoride (54.6 Ų [3]). Under the Veber rule framework for oral bioavailability prediction, compounds with TPSA < 140 Ų are generally considered favorable; however, TPSA values below ~60–70 Ų are commonly associated with enhanced passive membrane permeability and central nervous system (CNS) penetration potential [4]. The 28.6 Ų TPSA elevation of the target compound relative to piperidine-1-sulfonyl fluoride places it in a distinctly different permeability class, with implications for tissue distribution and cellular uptake in both chemical biology probe experiments and drug discovery campaigns.

ADME prediction Blood-brain barrier permeability Oral bioavailability

Aqueous Stability Class Advantage: Piperidine Sulfonyl Fluoride Half-Life >24 h at pH 7.4 vs. PMSF (110 min at pH 7.0)

Piperidine-based sulfonyl fluorides exhibit class-level aqueous stability far exceeding that of the classical serine protease inhibitor PMSF (phenylmethanesulfonyl fluoride). For structurally analogous thiomorpholine-4-sulfonyl fluoride, ¹⁹F NMR studies confirmed t₁/₂ > 24 h at pH 7.4 [1]. In contrast, PMSF has a measured half-life of only 110 min at pH 7.0 (25 °C), dropping to 35 min at pH 8.0 [2]. AEBSF, another widely used sulfonyl fluoride protease inhibitor, has a half-life of approximately 6 h under cell-culture conditions (pH 7.0, 37 °C) [3]. While direct half-life measurement for 4-hydroxypiperidine-1-sulfonyl fluoride has not been published (0 primary literature entries in PubChem as of May 2026 [4]), the structural similarity to experimentally characterized cyclic sulfamoyl fluorides supports a stability profile in the >24 h range at physiological pH, representing a >13-fold improvement over PMSF under comparable conditions.

Protease inhibition Activity-based protein profiling Bioconjugation

Synthetic Diversification Handle: 4-OH Group Enables Orthogonal Derivatization Chemistry Absent in Non-Hydroxylated Analogs

The 4-hydroxyl substituent on 4-hydroxypiperidine-1-sulfonyl fluoride provides a chemically orthogonal functional handle for derivatization that is entirely absent in piperidine-1-sulfonyl fluoride (no ring substituents) and qualitatively distinct from the ketone in 4-oxopiperidine-1-sulfonyl fluoride (CAS 2309476-52-4) [1][2]. The hydroxyl group can undergo esterification (with carboxylic acids or acyl chlorides), etherification (Williamson or Mitsunobu conditions), silyl protection, or oxidation to the ketone, all while preserving the sulfonyl fluoride warhead for subsequent SuFEx conjugation [3]. The target compound's rotatable bond count of 1 (vs. 0 for piperidine-1-sulfonyl fluoride [4]) reflects the conformational flexibility introduced by the C–OH bond. This bifunctional architecture—nucleophilic oxygen at the 4-position plus electrophilic sulfur at the 1-position—enables sequential, chemoselective transformations that are impossible with comparator compounds lacking the hydroxyl group.

Chemical biology probe synthesis Bioconjugation linker chemistry Late-stage functionalization

Limitation Caveat: Absence of Direct Published Comparative Biological Data for 4-Hydroxypiperidine-1-sulfonyl fluoride

As of May 2026, PubChem records 0 primary literature entries and 0 patents for 4-hydroxypiperidine-1-sulfonyl fluoride (CID 165947736) [1]. By comparison, piperidine-1-sulfonyl fluoride (CID not specified) has 71 associated patents [2]. No published head-to-head comparison studies exist measuring IC₅₀ values, kinetic rate constants (k_inact/K_I), selectivity panels, cellular target engagement, or in vivo pharmacokinetic parameters for this specific compound against any comparator. All differentiation claims in this guide are therefore based on (a) computed physicochemical properties from authoritative databases, (b) class-level inferences from structurally analogous piperidine-sulfonyl fluorides with experimentally validated stability and reactivity profiles, and (c) established principles of medicinal chemistry and SuFEx reactivity. Users should treat this compound as a research-stage building block requiring experimental validation of its performance in the intended application context.

Evidence transparency Procurement risk assessment Literature diligence

4-Hydroxypiperidine-1-sulfonyl fluoride – Evidence-Grounded Application Scenarios for Research Procurement


Construction of Bifunctional SuFEx Click Chemistry Building Block Libraries

The orthogonal reactivity of the 4-hydroxyl handle and the 1-sulfonyl fluoride warhead makes this compound suitable as a core scaffold for parallel library synthesis [1]. Researchers can derivatize the hydroxyl group via esterification or etherification to introduce diverse fragments (fluorescent reporters, affinity tags, pharmacokinetic modifiers) while preserving the SuFEx-reactive –SO₂F group for subsequent on-target covalent conjugation. This sequential, chemoselective elaboration pathway is not available with piperidine-1-sulfonyl fluoride (no ring substituent) or 4-oxopiperidine-1-sulfonyl fluoride (ketone requires reductive amination for further diversification) [2]. The compound's XLogP3-AA of −0.1 [3] further predicts compatibility with aqueous reaction conditions increasingly favored in SuFEx methodology development [4].

Activity-Based Protein Profiling (ABPP) Probe Precursor Requiring Minimal Organic Co-Solvent

For ABPP probe design, the target compound's low computed lipophilicity (XLogP3-AA = −0.1 [1]) and H-bond donor capacity [1] predict superior aqueous solubility compared to piperidine-1-sulfonyl fluoride (XLogP = 0.69 [2]). This property is advantageous when probe incubation must be performed in aqueous buffer with minimal DMSO content to avoid protein denaturation or artifactual labeling. The class-level hydrolytic stability of cyclic sulfamoyl fluorides (t₁/₂ > 24 h at pH 7.4 for the thiomorpholine analog [3]) further supports overnight or multi-day labeling experiments without warhead degradation—a practical limitation of PMSF-based probes (t₁/₂ = 110 min at pH 7 [4]) that necessitates fresh preparation and replenishment.

Fragment-Based Covalent Inhibitor Discovery (SuFEx Fragment Screening)

The activation-free sulfonyl fluoride fragment screening paradigm (SuFBits) described by Kee et al. (2023) relies on sulfonyl fluoride-tagged fragments that label protein targets only upon binding-mediated orientation of the warhead [1]. 4-Hydroxypiperidine-1-sulfonyl fluoride, with its compact scaffold (MW 183.20, 11 heavy atoms [2]) and balanced polarity profile (TPSA = 66 Ų, within fragment-like property space [2]), is well-suited as a core fragment for library construction. Its hydroxyl group provides a H-bond donor capable of establishing specific binding interactions detectable by subsequent mass spectrometry-based target identification workflows [3]. The absence of published fragment screening data for this specific compound represents an opportunity for first-to-publish competitive differentiation [4].

Serine Hydrolase Inhibitor Scaffold with Tunable Non-Covalent Binding Interactions

Sulfonyl fluorides modify active-site serine residues in serine hydrolases through covalent sulfonylation [1]. While PMSF and AEBSF represent classical SF-based serine protease inhibitors, their limited structural complexity restricts opportunities for optimizing non-covalent binding interactions that govern target selectivity [2]. The 4-hydroxypiperidine-1-sulfonyl fluoride scaffold retains the covalent warhead while adding a H-bond donor at the 4-position [3] that can engage complementary residues in the protease active site or peripheral binding pockets. This additional interaction point may contribute to selectivity differentiation within serine hydrolase families—a hypothesis that requires experimental validation but is mechanistically supported by the broader sulfonyl fluoride chemical biology literature [1].

Quote Request

Request a Quote for 4-Hydroxypiperidine-1-sulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.